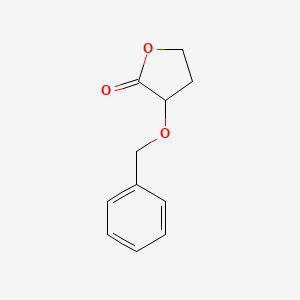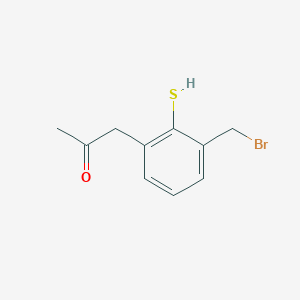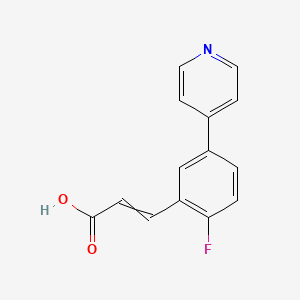
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C11H12BrClOS. This compound is characterized by the presence of a bromomethyl group, a methylthio group, and a chloropropanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one typically involves the following steps:
Thiomethylation: The methylthio group can be introduced by reacting the brominated intermediate with a thiol compound, such as methylthiol, under basic conditions.
Chloropropanone Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, thiomethylation, and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential
Propiedades
Fórmula molecular |
C11H12BrClOS |
|---|---|
Peso molecular |
307.63 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-2-methylsulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-6-8(7-12)2-3-9(11)10(14)4-5-13/h2-3,6H,4-5,7H2,1H3 |
Clave InChI |
VDZUVQRWCZHVMY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1)CBr)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester](/img/structure/B14062964.png)




![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate](/img/structure/B14062989.png)
![Imidazo[1,2-A]pyrimidin-2-YL-methylamine](/img/structure/B14062997.png)




